Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Overview

Description

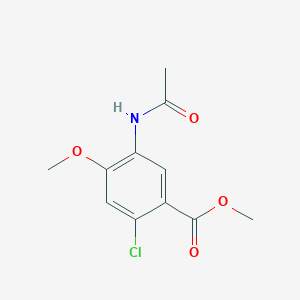

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C11H12ClNO4 . It is a derivative of benzoic acid and is characterized by the presence of acetamido, chloro, and methoxy functional groups. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate typically involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate. The process includes dissolving Methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide (DMF) and adding N-chlorosuccinimide. The reaction mixture is then subjected to heat insulation to obtain the crude product .

Industrial Production Methods

In industrial settings, the continuous use of DMF as a reaction solvent is preferred due to its ability to improve yield and reduce solvent waste. This method is advantageous as it is cost-effective, safe, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is a key intermediate in the production of pharmaceuticals, particularly those targeting neurological pathways.

Industry: The compound is employed in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-acetamido-5-chloro-2-methoxybenzoate

- Methyl 4-acetamido-2-methoxybenzoate

- Methyl 4-amino-2-methoxybenzoate

Uniqueness

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is unique due to its specific substitution pattern on the benzoic acid ring. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article delves into its biological activity, supported by various studies and data.

- Chemical Formula: C₁₁H₁₂ClN₁O₄

- Molecular Weight: 257.67 g/mol

- Appearance: White to light beige crystalline powder

This compound is structurally related to Metoclopramide, a dopamine D2 receptor antagonist known for its antiemetic properties. The compound serves as a biotransformed metabolite of Metoclopramide, which is significant in understanding its pharmacological profile .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dopamine Receptors: As a metabolite of Metoclopramide, this compound may exhibit similar effects by modulating dopamine receptor activity, which is crucial in managing nausea and vomiting.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the field of agrochemicals and pharmaceuticals.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 10 - 100 | Dose-dependent cytotoxicity observed |

| Study B | PC12 | 0.125 - 3 | Increased cell viability at low concentrations; reduced viability at high concentrations |

| Study C | Mouse splenocytes | 1 - 100 | Significant immune cell activation at optimal concentrations |

These studies indicate that the compound exhibits a biphasic effect on cell viability, where low concentrations may promote survival while high concentrations lead to cytotoxicity .

Case Studies

-

Case Study on Immune Modulation:

In a study involving mouse splenocytes, this compound demonstrated the ability to enhance immune response by rescuing cells from apoptosis when exposed to recombinant PD-1/PD-L1 interactions. At a concentration of 100 nM, it achieved a rescue rate of approximately 92% . -

Neurotoxicity Assessment:

Research on neurotoxic effects highlighted that exposure to aluminum maltolate in combination with varying concentrations of this compound showed protective effects against oxidative stress at lower doses but toxicity at higher levels, indicating its potential dual role depending on concentration .

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its dual effect on cell viability suggests potential therapeutic applications, particularly in oncology and immunology. Future research should focus on:

- Mechanistic Studies: Understanding the detailed mechanisms through which this compound interacts with cellular pathways.

- In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models to assess safety and efficacy.

- Formulation Development: Exploring its use in drug formulations for targeted therapies.

The compound's structural similarities to other biologically active molecules suggest that modifications could yield derivatives with enhanced properties or reduced toxicity profiles.

Properties

IUPAC Name |

methyl 5-acetamido-2-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGPZSQIMONTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.